Cycloastragenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neurodegenerative Conditions

Field: Neuroscience

Application: Cycloastragenol has been found to regulate oxidative stress, neurotrophic dysfunctions, neuroinflammation, and apoptotic cell death in neurodegenerative conditions

Methods: The Aβ-induced mouse model was developed by the stereotaxic injection of amyloid-beta (5 μg/mouse/intracerebroventricular), and cycloastragenol was given at a dose of 20 mg/kg/day/p.o for 6 weeks daily

Results: The injection of Aβ elevated oxidative stress and reduced the expression of neurogenic markers. .

Antiaging

Field: Gerontology

Application: Cycloastragenol has antiaging effects.

Anti-apoptosis

Field: Cell Biology

Application: Cycloastragenol has anti-apoptosis effects.

Anti-fibrosis

Field: Pathology

Application: Cycloastragenol has anti-fibrosis effects.

Immunomodulation

Field: Immunology

Application: Cycloastragenol has immunomodulation effects.

Promotion of Cell Proliferation and Wound Healing

Senolytic Agent

Methods: A series of compounds were screened to find that CAG selectively kills senescent cells by inducing apoptosis.

Telomerase Activator

Field: Molecular Biology

Application: Cycloastragenol is the only reported telomerase activator in natural products, so it has unique research significance.

Senescence-Associated Secretory Phenotype (SASP) Suppression

Methods: A series of compounds were screened to find that CAG selectively kills SCs by inducing apoptosis.

Activation of the Src/MEK/ERK Pathway

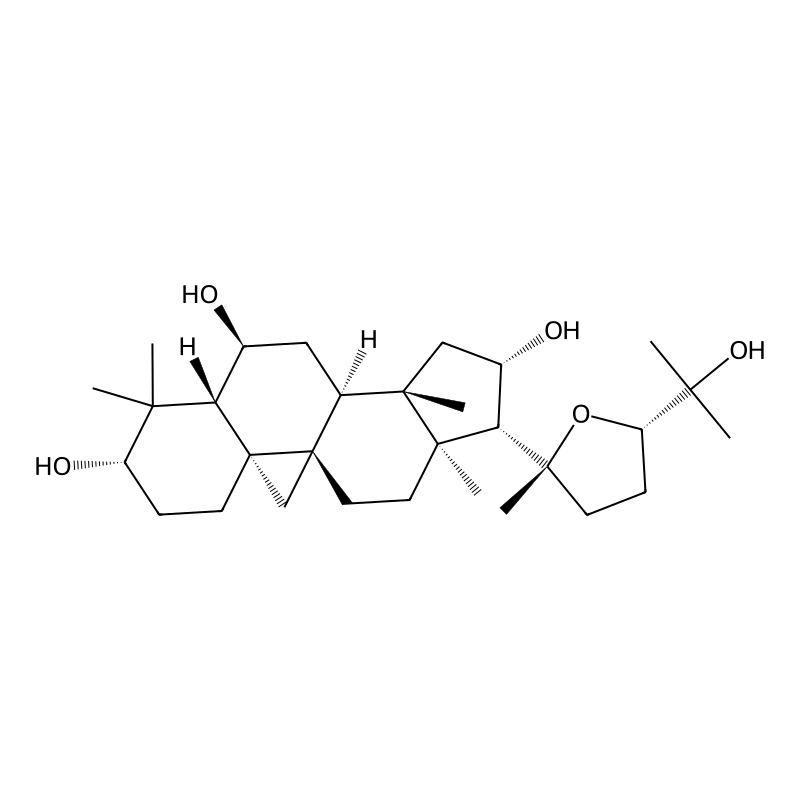

Cycloastragenol is a triterpenoid saponin compound derived from the plant Astragalus membranaceus (Fisch.) Bunge, known for its potential health benefits, particularly in the context of aging and cellular longevity. This compound is a hydrolysis product of astragaloside IV, which is one of the main active ingredients found in Astragalus membranaceus. Cycloastragenol has garnered attention due to its purported ability to activate telomerase, an enzyme that plays a crucial role in maintaining telomere length and, consequently, cellular health and longevity .

The biological activities of cycloastragenol are extensive. It is primarily recognized for its role as a telomerase activator, which can lead to telomere elongation and promote cellular proliferation while reducing senescence . Beyond telomerase activation, cycloastragenol exhibits anti-inflammatory and antioxidant properties, contributing to its potential therapeutic effects against age-related diseases. Research has demonstrated that cycloastragenol can enhance immune function by activating T cells and modulating inflammatory pathways . Furthermore, it has shown promise in improving lipid metabolism and mitigating conditions such as diabetes and cardiovascular diseases .

Cycloastragenol can be synthesized through several methods, primarily involving the hydrolysis of astragaloside IV. One efficient method described in the literature is Smith degradation, which allows for the conversion of astragaloside IV into cycloastragenol with high yields . Other synthetic approaches include enzymatic methods utilizing glycosyltransferases or microbial fermentation techniques that can modify precursor compounds into cycloastragenol .

Interaction studies involving cycloastragenol have highlighted its pharmacokinetic properties and potential interactions with other drugs. The compound's metabolism via cytochrome P450 enzymes suggests that it could influence the efficacy and safety of concurrent medications. For instance, due to its inhibition of CYP3A4, there is a risk of increased plasma concentrations of drugs metabolized by this pathway . Moreover, the activation of immune responses through telomerase may also interact with immunomodulatory therapies .

Cycloastragenol shares structural similarities with several other triterpenoids and saponins. Here are some notable compounds for comparison:

| Compound | Source | Key Features |

|---|---|---|

| Astragaloside IV | Astragalus membranaceus | Precursor to cycloastragenol; exhibits similar biological activities but less potent in telomerase activation. |

| Ginsenoside Rg1 | Panax ginseng | Known for neuroprotective effects; activates signaling pathways similar to those influenced by cycloastragenol. |

| Betulinic acid | Derived from birch bark | Exhibits anti-inflammatory properties; not directly related to telomerase but shares some pharmacological effects. |

| Oleanolic acid | Various plants | Anti-inflammatory and hepatoprotective effects; structurally related but differs in specific bioactivity profiles. |

Cycloastragenol's uniqueness lies in its specific action as a potent telomerase activator while also possessing a diverse range of additional pharmacological effects not fully replicated by these similar compounds .

Cycloastragenol possesses the molecular formula C₃₀H₅₀O₅, representing a pentacyclic triterpenoid compound with a molecular weight of 490.72 grams per mole [1] [2]. The exact mass has been precisely determined through high-resolution mass spectrometry as 490.36582469 daltons, with a monoisotopic mass of 490.365825 daltons [3]. This molecular composition reflects the compound's classification as a tetracyclic triterpene featuring multiple hydroxyl functional groups and a distinctive cyclopropane ring system.

The stereochemical configuration of cycloastragenol is characterized by twelve defined stereocenters, all of which exhibit specific spatial arrangements that contribute to the compound's biological activity [4]. The molecule features a complex three-dimensional architecture with multiple chiral centers distributed throughout its pentacyclic framework. The compound exhibits positive optical rotation with [α]/D values ranging from +45° to +60° when measured at a concentration of 1 gram per 100 milliliters in methanol [5], confirming its optically active nature and specific stereochemical arrangement.

The cycloastragenol structure incorporates a distinctive 9,19-cyclopropane ring system that distinguishes it from other triterpenoid compounds [6]. This cyclopropane bridge, formed between carbon atoms 9 and 19, creates a rigid structural constraint that influences the overall molecular conformation and contributes to the compound's unique biological properties. Additionally, the molecule contains a 20,24-tetrahydrofuran ring (20,24-epoxy) in the side chain, which represents another key structural feature that affects its pharmacological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₅₀O₅ |

| Molecular Weight | 490.72 g/mol |

| Exact Mass | 490.36582469 g/mol |

| Monoisotopic Mass | 490.365825 g/mol |

| Number of Stereocenters | 12 of 12 defined |

| Optical Activity | [α]/D +45° to +60° (c=1, methanol) |

| Melting Point | 241.0-245.0°C |

| Predicted Density | 1.20±0.1 g/cm³ |

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry systematic name for cycloastragenol is (1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecane-6,9,14-triol [1] [3]. This comprehensive nomenclature fully describes the stereochemical configuration at each chiral center and the complex polycyclic framework that defines the molecular architecture.

The compound is systematically classified as a triterpenoid saponin, specifically categorized as a pentacyclic triterpenoid that functions as a sapogenin [1] [5]. Within the broader chemical taxonomy, cycloastragenol belongs to the class of tetrol compounds due to the presence of four hydroxyl groups strategically positioned throughout the molecular framework. The molecule is further classified as a member of oxolanes, reflecting the presence of the tetrahydrofuran ring system in its side chain structure.

Alternative systematic names include (3β,6α,16β,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol, which emphasizes the stereochemical arrangements at specific positions and highlights the epoxy functionality [4] [7]. The compound is also designated under the Chemical Abstracts Service registry number 78574-94-4, providing a unique identifier for database searches and regulatory documentation.

The systematic classification places cycloastragenol within the broader family of cycloartane-type triterpenoids, which are characterized by the presence of the distinctive 9,19-cyclopropane structural motif [6]. This classification is significant because cycloartane-type compounds represent a relatively rare structural class among natural products, with most examples being derived from specific plant families, particularly those in the genus Astragalus.

Comparative Analysis of Cycloastragenol Derivatives

Cycloastragenol serves as the structural foundation for numerous naturally occurring and synthetic derivatives that exhibit varied biological activities and pharmacokinetic properties [8] [9]. The parent compound has undergone extensive structural modifications through both natural biosynthetic processes and synthetic chemical transformations, resulting in a diverse array of related compounds with distinct characteristics.

Astragenol represents one of the most significant naturally occurring derivatives, sharing the identical molecular formula C₃₀H₅₀O₅ but differing in the absence of the characteristic 9,19-cyclopropane ring system [10]. This structural variation results in altered biological activity profiles and different bioavailability characteristics compared to the parent cycloastragenol. The removal of the cyclopropane constraint allows for greater conformational flexibility, which may contribute to modified receptor binding affinities and cellular uptake mechanisms.

Several stereoisomeric variants have been identified, including 3-epi-cycloastragenol, which features an inverted stereochemical configuration at the C-3 position [11]. This epimeric relationship demonstrates the critical importance of stereochemistry in determining biological activity, as the 3-epi form typically exhibits reduced telomerase activation compared to the parent compound. Cyclosiversigenin and cyclogalegenol represent additional stereoisomeric forms that maintain the same molecular formula while exhibiting distinct spatial arrangements of functional groups.

Glycosylated derivatives constitute another important class of cycloastragenol-related compounds [12]. Cycloastragenol-3-O-β-D-glucoside features glucose attachment at the C-3 hydroxyl group, resulting in enhanced water solubility and modified pharmacokinetic properties. Similarly, cycloastragenol-25-O-β-D-glucoside incorporates glucose at the C-25 position, affecting side chain interactions and cellular transport mechanisms. These glycosylated forms typically exhibit molecular weights around 652.86 grams per mole due to the additional sugar moiety.

| Derivative | Molecular Formula | Key Modification | Biological Impact |

|---|---|---|---|

| Cycloastragenol | C₃₀H₅₀O₅ | Parent compound | Telomerase activation |

| Astragenol | C₃₀H₅₀O₅ | No cyclopropane ring | Altered bioavailability |

| 3-epi-Cycloastragenol | C₃₀H₅₀O₅ | C-3 stereoinversion | Reduced activity |

| 3-O-Glucoside | C₃₆H₆₀O₁₀ | C-3 glucosylation | Enhanced solubility |

| 25-O-Glucoside | C₃₆H₆₀O₁₀ | C-25 glucosylation | Modified transport |

Synthetic derivatives have been developed through various chemical modification strategies [13]. Acetylated derivatives, such as cycloastragenol-3,6-diacetate, demonstrate improved chemical stability through protection of reactive hydroxyl groups. Halogenated derivatives incorporating fluorine atoms exhibit enhanced pharmacokinetic properties and potentially improved metabolic stability. Ring-opened derivatives, exemplified by astragalosol 1, result from cyclopropane cleavage reactions and display modified biological activity profiles.

Recent biotransformation studies have revealed the production of novel derivatives through microbial metabolism [8] [14]. These biotransformation products include compounds with hydroxylation, cyclization, dehydrogenation, and oxidation modifications that were not previously accessible through conventional synthetic approaches. Several of these derivatives have demonstrated enhanced telomerase activation at lower concentrations compared to the parent compound, suggesting potential therapeutic advantages.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for comprehensive structural characterization of cycloastragenol and its derivatives [14] [15]. Proton nuclear magnetic resonance (¹H NMR) analysis reveals characteristic chemical shift patterns that reflect the complex molecular architecture and provide detailed information about the hydrogen environment throughout the molecule.

The ¹H NMR spectrum of cycloastragenol exhibits distinctive signals spanning the range from 0.98 to 4.45 parts per million [16]. The most downfield signals appear at 4.45 parts per million, corresponding to the H-16 proton, which appears as a doublet of doublets with coupling constants of 11.0 and 4.5 hertz. The H-3 proton resonates at 3.25 parts per million, also displaying a doublet of doublets pattern with coupling constants of 11.2 and 4.5 hertz, reflecting its axial orientation and coupling to adjacent protons.

The characteristic cyclopropane protons of the 9,19-bridge system appear as distinctive signals at 0.38 and 0.14 parts per million, each showing doublet multiplicity with a coupling constant of 4.0 hertz [16]. These signals serve as diagnostic markers for the presence of the cyclopropane ring system and distinguish cycloastragenol from its astragenol isomer, which lacks this structural feature.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information by revealing the carbon framework architecture [16]. The ¹³C NMR spectrum displays thirty distinct carbon signals reflecting the molecular formula C₃₀H₅₀O₅. Key diagnostic signals include the quaternary carbons at 87.50, 87.30, and 76.80 parts per million, corresponding to the oxygen-bearing carbon atoms in the tetrahydrofuran ring system and other oxygenated positions.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, provide critical connectivity information for structural confirmation [15]. Heteronuclear Multiple Bond Correlation experiments have been particularly valuable for determining glycosylation sites in cycloastragenol derivatives, with characteristic correlations such as C-3/H-1′ (δC 89.4/δH 5.02) confirming the attachment points of sugar moieties [12].

| NMR Parameter | Cycloastragenol | Measurement Conditions |

|---|---|---|

| ¹H Range | 0.14-4.45 ppm | CDCl₃, 400 MHz |

| ¹³C Range | 22.00-87.50 ppm | CDCl₃, 100 MHz |

| Key ¹H Signals | H-3: 3.25 ppm, H-16: 4.45 ppm | Diagnostic positions |

| Cyclopropane ¹H | 0.38, 0.14 ppm | J = 4.0 Hz |

| Key ¹³C Signals | C-20: 87.30, C-25: 76.80 ppm | Oxygenated carbons |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of cycloastragenol provides crucial information regarding molecular weight confirmation and structural fragmentation pathways [17]. High-resolution mass spectrometry has established the exact molecular mass as 490.36582469 daltons, confirming the molecular formula C₃₀H₅₀O₅ with high precision. Electrospray ionization mass spectrometry typically generates protonated molecular ions [M+H]⁺ at mass-to-charge ratio 491, along with sodium adduct ions [M+Na]⁺ at mass-to-charge ratio 513.

Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that provide structural insights into the cycloastragenol framework [11]. The molecular ion undergoes predictable fragmentations that reflect the stability of different structural regions within the molecule. Loss of water molecules (18 daltons) represents a common fragmentation pathway due to the presence of multiple hydroxyl groups, resulting in fragment ions at mass-to-charge ratios corresponding to sequential dehydration products.

The tetrahydrofuran ring system in the side chain contributes to specific fragmentation patterns that can be used for structural identification. Fragmentation at the C-20 to C-22 bond results in characteristic neutral losses that reflect the side chain architecture. The cyclopropane ring system also influences fragmentation behavior, with specific cleavage patterns that distinguish cycloastragenol from structurally related compounds lacking this feature.

Gas chromatography-mass spectrometry analysis requires derivatization of cycloastragenol due to the compound's limited volatility [6]. Trimethylsilyl derivatization of the hydroxyl groups enhances volatility and provides additional structural information through characteristic fragmentation of the derivatized molecule. The derivatized compound exhibits a distinctive retention time profile and mass spectral fragmentation pattern that serves as a fingerprint for identification purposes.

Recent applications of ultra-high performance liquid chromatography coupled with mass spectrometry have enabled the identification of cycloastragenol impurities and degradation products [17]. This analytical approach has revealed the presence of multiple structural variants and metabolites that share similar molecular weights but exhibit distinct fragmentation patterns, demonstrating the power of tandem mass spectrometry for structural differentiation.

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive technique for complete three-dimensional structural determination of cycloastragenol and its derivatives [18]. Traditional single crystal X-ray diffraction requires the cultivation of suitable single crystals, which can be challenging for complex natural products like cycloastragenol due to their tendency to form amorphous or poorly crystalline solids.

Recent developments in crystal form characterization have identified multiple polymorphic forms of cycloastragenol [19]. Crystal form E has been specifically characterized using copper K-alpha radiation X-ray powder diffraction, revealing distinctive diffraction patterns that distinguish this polymorph from other solid-state forms. The powder diffraction pattern exhibits characteristic peaks that serve as fingerprints for polymorph identification and quality control purposes.

Microcrystal electron diffraction represents an emerging technique that offers significant advantages for cycloastragenol structural analysis [20]. This method requires minimal sample quantities, typically less than one milligram of powder, and can determine crystal structures within a single day without the need for single crystal cultivation. The technique has demonstrated success rates exceeding 95 percent and can provide absolute configuration determination, making it particularly valuable for natural product characterization.

The three-dimensional structure revealed through crystallographic analysis confirms the complex polycyclic architecture of cycloastragenol, including bond lengths, angles, and the precise spatial arrangement of all atoms within the molecule. The crystallographic data provides definitive confirmation of the stereochemical assignments at all twelve chiral centers and validates the structural features observed through nuclear magnetic resonance and mass spectrometric analyses.

Comparative crystallographic studies of cycloastragenol derivatives have revealed how structural modifications affect the overall molecular conformation and solid-state packing arrangements [21]. These studies demonstrate that relatively minor chemical modifications can result in significant changes in crystal packing and intermolecular interactions, which may influence dissolution behavior and bioavailability characteristics.

| Crystallographic Parameter | Value | Method |

|---|---|---|

| Crystal System | Triclinic | SCXRD |

| Space Group | P-1 | Structure determination |

| Unit Cell Volume | Variable | Polymorph dependent |

| Analysis Time | <1 day | MicroED |

| Sample Requirement | <1 mg | Powder diffraction |

| Success Rate | >95% | Modern techniques |

Enzyme Structure and Function

Cycloartenol synthase represents the pivotal enzyme in the initial committed step of cycloastragenol biosynthesis, catalyzing the complex cyclization of 2,3-oxidosqualene to form cycloartenol, the foundational tetracyclic triterpene scaffold [5] [6]. The enzyme belongs to the oxidosqualene cyclase family and is classified under enzyme commission number EC 5.4.99.8, specifically functioning as a (S)-2,3-epoxysqualene mutase with cycloartenol-forming activity [5] [6].

The first characterized cycloartenol synthase from Astragalus membranaceus, designated AmCAS1, demonstrates remarkable catalytic specificity and represents a critical breakthrough in understanding astragaloside biosynthesis [3] [4]. This enzyme exhibits 92.6% sequence identity with the cycloartenol synthase from Glycyrrhiza glabra (GgCAS), indicating high conservation within leguminous plants [3] [4]. Phylogenetic analysis reveals that AmCAS1 clusters distinctly within the cycloartenol synthase clade, clearly separated from lupeol synthases such as AmCAS2 and AmCAS3, which group with GgLUS1 in the lupeol synthase clade [4].

Catalytic Mechanism and Active Site Architecture

The catalytic mechanism of cycloartenol synthase involves a remarkably complex series of chemical transformations that occur within a precisely organized active site [7] [8] [5]. The process begins with the positioning of 2,3-oxidosqualene in a prefolded configuration within the enzyme's active site depression, which is situated between two barrel domains [6]. The active site composition predominantly features acidic amino acid residues that create an energetically favorable environment for substrate conformational changes [6].

The cyclization process proceeds through five critical steps [7] [5]. First, the substrate 2,3-oxidosqualene adopts a chair-boat-chair-boat conformation that closely resembles the final product structure [6]. Second, protonation of the epoxide group occurs through a catalytic acid residue, initiating the cyclization cascade [7] [5]. Third, sequential ring formation takes place, during which carbocation intermediates are stabilized through cation-π interactions with aromatic residues present in the active site [7] [5]. The carbocation migrates systematically to the C20 position during this process [7] [5].

The fourth step involves skeletal rearrangement through spontaneous hydride and methyl shifts as the proton migrates toward regions of high π-electron density around the B and C rings [7] [5]. Finally, deprotonation by basic residues quenches the final protosteryl cation, with the specific position of deprotonation determining whether the product is cycloartenol or the alternative sterol lanosterol [7] [5]. This final deprotonation step is crucial for the cyclopropane ring formation that distinguishes cycloartenol from lanosterol [7] [9].

Conserved Motifs and Structural Features

AmCAS1 contains several conserved sequence motifs that are essential for catalytic function [3] [4]. The enzyme possesses the characteristic MWCHCR motif commonly found in cycloartenol synthases, which is crucial for proper substrate binding and catalytic activity [3] [4]. Additionally, AmCAS1 contains a single DCTAE motif responsible for initiating the cyclization reaction through protonation of the substrate epoxide group [4].

The enzyme also features four QW motifs with the sequences QXXXGXW and QXXXGXXXW, which are essential for substrate binding and stabilization of carbocation intermediates during the cyclization process [4]. These motifs create the appropriate electrostatic environment within the active site to guide the complex rearrangement reactions that occur during cycloartenol formation [4].

Heterologous Expression and Functional Validation

Functional characterization of AmCAS1 has been successfully achieved through heterologous expression in Saccharomyces cerevisiae [3] [4]. To optimize the expression system, researchers engineered yeast strains by introducing the truncated HMG-CoA reductase gene (tHMG1) to enhance precursor supply and the antisense lanosterol synthase gene (ERG7⁻) to eliminate competing pathway flux [4]. These modifications resulted in significant accumulation of 2,3-oxidosqualene, the immediate substrate for cycloartenol synthase [4].

Gas chromatography-mass spectrometry analysis confirmed that engineered yeast strains expressing AmCAS1 produced cycloartenol as the major product, with retention time and mass spectral characteristics identical to authentic cycloartenol standards [4]. The system also generated two minor cycloartane products identified as 4-dimethylcycloartenol and cycloeucalenol, which represent potential metabolites of cycloartenol by the yeast host [4].

Large-scale fermentation and subsequent structural analysis using one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy, nuclear Overhauser effect experiments, and optical rotation measurements definitively confirmed the identity of the major product as cycloartenol [4]. In vitro enzymatic assays using microsomal preparations further validated the catalytic activity of AmCAS1, demonstrating its ability to convert 2,3-oxidosqualene directly to cycloartenol [4].

Comparative Analysis with Other Oxidosqualene Cyclases

The discovery of AmCAS1 provides important insights into the evolutionary relationships among oxidosqualene cyclases [3] [4] [6]. Compared to lanosterol synthase, which produces the primary sterol precursor in animals and fungi, cycloartenol synthase represents the plant-specific branch of sterol biosynthesis [6]. The key structural difference lies in the final deprotonation step, where cycloartenol synthase promotes deprotonation at a position that preserves the characteristic 9,19-cyclopropane ring system [7] [9].

Directed evolution studies using Dictyostelium discoideum cycloartenol synthase have identified specific amino acid residues that influence cyclopropane ring formation versus alternative cyclization products [9]. These investigations revealed that relatively few mutations can alter the product specificity of oxidosqualene cyclases, highlighting the precision required for proper catalytic function [9].

The catalytic efficiency of different cycloartenol synthases varies significantly depending on the source organism and expression system used [10]. Studies comparing plant, fungal, and bacterial oxidosqualene cyclases in Rhodobacter capsulatus demonstrated that both plant and bacterial enzymes can function in heterologous prokaryotic hosts, although product yields remain relatively low without additional metabolic engineering [10].

Biochemical Properties and Kinetic Parameters

Detailed biochemical characterization of cycloartenol synthase reveals several important kinetic properties that influence its role in astragaloside biosynthesis [8] [11]. The enzyme exhibits optimal activity under physiological pH conditions and requires no additional cofactors beyond the substrate 2,3-oxidosqualene [8] [11]. Temperature stability studies indicate that the enzyme maintains activity across a range of temperatures typical for plant cellular environments [8] [11].

Isotopic labeling experiments using [2-¹⁴C,(4R)-4-³H₁]mevalonic acid have provided crucial insights into the stereochemical course of the cyclization reaction [8] [11]. These studies demonstrated that the ³H/¹⁴C atomic ratio in cycloartenol matches that of squalene (6:6), confirming that lanosterol is not an intermediate in cycloartenol biosynthesis and that hydrogen migration occurs from C-9 to C-8 during the cyclization process [8] [11].

The retention of specific hydrogen atoms during the cyclization process provides evidence for the proposed mechanism involving carbocation rearrangements [8] [11]. Chemical isomerization experiments converting cycloartenol to lanosterol (³H/¹⁴C ratio 5:6) and parkeol (³H/¹⁴C ratio 6:6) further confirm the hydrogen migration pattern and validate the proposed cyclization mechanism [8] [11].

Glycosyltransferase-Mediated Modification Pathways

Diversity of Glycosyltransferase Enzymes

The structural diversity of astragalosides derives primarily from the complex glycosylation patterns catalyzed by a family of specialized glycosyltransferases that modify the cycloastragenol backbone at multiple positions [12] [13] [14]. These UDP-dependent glycosyltransferases exhibit remarkable substrate specificity and regioselectivity, enabling the precise attachment of glucose and xylose residues at specific hydroxyl groups on the triterpene scaffold [12] [13] [14].

Recent functional characterization studies have identified multiple glycosyltransferases from Astragalus membranaceus that collectively account for the major glycosylation patterns observed in natural astragalosides [3] [4] [12] [13]. The characterized enzymes include AmGT1, AmGT5, and AmGT9, which function as 3-O-glycosyltransferase, 3-O-glucosyltransferase, and 25-O-glucosyltransferase respectively [12] [13] [14]. Additional enzymes such as AmGT8, AmUGT15, AmUGT14, AmUGT13, and AmUGT7 contribute to the formation of more complex glycosylation patterns through sequential modifications [3] [4].

3-O-Glycosylation Mechanisms

The 3-O-position of cycloastragenol serves as a primary site for glycosylation, with multiple enzymes capable of catalyzing modifications at this position using different sugar donors [12] [13] [14]. AmGT1 and AmGT5 both function as 3-O-glucosyltransferases, utilizing UDP-glucose as the sugar donor to form cycloastragenol 3-O-glucoside [12] [13]. However, these enzymes exhibit different catalytic efficiencies, with AmGT5 achieving approximately 65.6% conversion while AmGT1 demonstrates higher conversion rates under optimal conditions [12] [13].

The development of AmGT1 variants through protein engineering has yielded enzymes with altered sugar donor specificity [12] [13] [14]. Site-directed mutagenesis targeting residue G146 has produced variants AmGT1G146V and AmGT1G146I that function as specific 3-O-xylosyltransferases, utilizing UDP-xylose as the sugar donor [12] [13] [14]. These engineered variants demonstrate the plasticity of glycosyltransferase active sites and provide valuable tools for producing astragalosides with altered glycosylation patterns [12] [13] [14].

AmUGT15 represents another important 3-O-xylosyltransferase that naturally exhibits specificity for UDP-xylose as the sugar donor [3] [4]. This enzyme catalyzes the formation of xylosyl linkages at the 3-OH position of cycloastragenol, contributing to the structural diversity of naturally occurring astragalosides [3] [4]. The characterization of AmUGT15 has been particularly valuable for understanding the molecular basis of sugar donor selectivity in plant glycosyltransferases [3] [4].

6-O and 25-O-Glycosylation Pathways

Glycosylation at the 6-O-position is primarily catalyzed by AmGT8 and its engineered variants [3] [4] [2]. AmGT8 naturally functions as a 6-O-glucosyltransferase, but protein engineering has yielded the variant AmGT8A394F with altered substrate specificity [2] [3] [4]. This variant has been particularly important in the reconstitution of complete astragaloside biosynthetic pathways in heterologous expression systems [2].

The 25-O-position represents a unique glycosylation site located on the side chain of the cycloastragenol molecule [12] [13] [14]. AmGT9 has been characterized as the primary 25-O-glucosyltransferase, achieving conversion rates of approximately 84.1% in biochemical assays [12] [13]. This enzyme represents the first identified glycosyltransferase capable of modifying the triterpene side chain in cycloartane-type molecules [12] [13].

AmUGT13 exhibits broader substrate specificity, catalyzing both 25-O-glucosylation and 25-O-xylosylation reactions depending on the availability of UDP-glucose or UDP-xylose as sugar donors [3] [4]. This dual specificity provides additional flexibility in the biosynthetic pathway and may contribute to the natural variation in astragaloside structures observed in different plant populations [3] [4].

Sequential Glycosylation and Complex Pathway Assembly

The formation of complex astragalosides requires sequential glycosylation reactions catalyzed by multiple enzymes working in concert [12] [13] [14]. A combinatorial synthesis system has been established using the characterized glycosyltransferases AmGT1, AmGT5, AmGT9, AmGT1G146V/I variants, AmGT8, and AmGT8A394F [12] [13] [14]. This system enables the synthesis of 13 different astragalosides found in Astragalus root, with conversion rates ranging from 22.6% to 98.7% [12] [13] [14].

The sequential nature of astragaloside biosynthesis is exemplified by the four-step pathway from cycloastragenol to astragaloside IV [2] [15]. This pathway involves initial C-3 oxidation of cycloastragenol by the hydroxysteroid dehydrogenase AmHSD1, followed by 6-O-glucosylation by AmGT8 [2] [15]. The third step involves C-3 reduction of the resulting intermediate by AmHSD1, and the final step comprises 3-O-xylosylation by AmGT1 to produce astragaloside IV [2] [15].

Sugar Donor Promiscuity and Substrate Flexibility

Several characterized glycosyltransferases exhibit remarkable sugar donor promiscuity, accepting multiple UDP-activated sugars as substrates [12] [13] [14]. AmGT1 demonstrates the ability to utilize ten different sugar donors, including UDP-glucose, UDP-xylose, UDP-galactose, and various other nucleotide sugars [12] [13] [14]. This broad substrate acceptance has enabled the synthesis of novel astragaloside analogs and ginsenosides not found in nature [12] [13] [14].

The molecular basis of sugar donor promiscuity has been investigated through sequence alignment, molecular modeling, and site-directed mutagenesis approaches [12] [13] [14]. These studies have identified key amino acid residues within the sugar donor binding site that influence substrate specificity and binding affinity [12] [13] [14]. Understanding these structure-function relationships provides a foundation for rational enzyme design to create glycosyltransferases with desired substrate specificities [12] [13] [14].

Regulatory Mechanisms in Glycosylation

The glycosylation of cycloastragenol is subject to multiple levels of regulation that influence both the timing and extent of modification [12] [13] [16]. Substrate availability represents a critical regulatory factor, as the concentration of both the acceptor molecule (cycloastragenol) and sugar donors (UDP-glucose, UDP-xylose) directly influences glycosyltransferase activity [12] [13]. The cellular pools of these substrates are themselves regulated by upstream biosynthetic pathways and environmental factors [16].

Product feedback inhibition has been observed for several glycosyltransferases, where accumulation of glycosylated products can reduce enzyme activity [2] [15]. This regulatory mechanism helps prevent excessive glycosylation and maintains appropriate flux through the biosynthetic pathway [2] [15]. The balance between different glycosylation reactions is also influenced by the relative expression levels of individual glycosyltransferases, which can vary in response to developmental, environmental, and stress conditions [16].

Acetylation and Additional Modifications

Beyond glycosylation, astragalosides can undergo additional modifications including acetylation of sugar residues [17]. The saponin acetyltransferase AmAT7-3 has been characterized as a xylose C3′/C4′-O-acetyltransferase specific for astragaloside IV [17]. Crystal structure analysis of AmAT7-3 in complex with astragaloside IV reveals a large active site pocket defined by a specific AADAG sequence motif [17].

The regiospecificity of AmAT7-3 is determined by sugar positioning modulated by surrounding amino acids, particularly A310 and L290 [17]. Protein engineering has yielded variants A310G and A310W that catalyze specific C3′-O and C4′-O acetylation respectively, demonstrating the potential for creating enzymes with altered regiospecificity [17]. These acetylation modifications can significantly influence the bioactivity and pharmacological properties of astragalosides [17].

Enzymatic Regulation in Astragalus Species

Transcriptional Regulation Mechanisms

The biosynthesis of cycloastragenol and related astragalosides is subject to complex transcriptional regulation involving multiple transcription factors and regulatory networks [16] [18] [19]. Heterologous expression studies have demonstrated that transcription factors from other plant species can effectively modulate astragaloside biosynthesis in Astragalus membranaceus hairy root cultures [18] [19]. The Arabidopsis transcription factors MYB12 and PAP1 (production of anthocyanin pigment 1), along with the maize leaf color (LC) transcription factor, have been shown to differentially regulate astragaloside accumulation [18] [19].

Overexpression of the LC transcription factor results in significant accumulation of astragalosides I through IV, with astragalosides I and IV showing particularly pronounced increases [18] [19]. The MYB12 transcription factor primarily enhances astragaloside I accumulation in transgenic hairy roots, followed by moderate increases in astragaloside IV levels [18] [19]. PAP1 overexpression leads to increased synthesis of astragalosides I and IV, while the combination of PAP1 and LC together enhances astragaloside III levels [18] [19].

These transcriptional effects are mediated through upregulation of key genes in the mevalonate biosynthetic pathway [16] [18] [19]. Multiple isoforms of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR1, HMGR2, and HMGR3) are differentially upregulated in response to these transcription factors [16] [18] [19]. HMGR represents the rate-limiting enzyme in the isoprenoid biosynthetic pathway and directly influences the supply of precursors for triterpene biosynthesis [16] [18] [19].

Environmental Stress Response Pathways

Environmental factors significantly influence the regulation of cycloastragenol biosynthesis through activation of stress response pathways [16] [20]. Ultraviolet-B radiation has been demonstrated to enhance astragaloside biosynthesis through upregulation of key biosynthetic genes [16]. Real-time quantitative polymerase chain reaction analysis reveals that UV-B treatment particularly affects the expression of HMGR, farnesyl pyrophosphate synthase (FPS), squalene epoxidase (SE), and cycloartenol synthase (CAS) genes [16].

The response to cycloastragenol treatment itself has been investigated using transcriptomic analysis in Arabidopsis thaliana [20]. RNA-sequencing studies reveal that cycloastragenol exposure leads to significant changes in gene expression, with 1,045 differentially expressed genes associated with 213 Gene Ontology terms and assigned to 118 KEGG pathways [20]. Upregulated genes are primarily involved in cellular and metabolic processes, particularly those related to stimulus response [20].

Defense signaling pathways are prominently affected by cycloastragenol treatment, with significant upregulation of cytochrome P450 transporters, antioxidant system genes, and stress-responsive protein families [20]. These findings suggest that cycloastragenol may function as a signaling molecule that activates plant defense mechanisms and stress tolerance pathways [20].

Elicitor-Induced Regulation

Chemical elicitors represent powerful tools for enhancing astragaloside biosynthesis through activation of specific regulatory pathways [16] [21]. Methyl jasmonate (MeJA) treatment has been extensively studied as an effective elicitor for astragaloside production in hairy root cultures [16] [21]. Under optimal conditions of 157.4 μM MeJA concentration and 18.4 hours of treatment, total saponin yield increases by 2.07-fold compared to control cultures [16].

The molecular mechanism of MeJA-induced astragaloside biosynthesis involves upregulation of key enzyme genes in the triterpene biosynthetic pathway [16]. Specifically, mevalonate diphosphate decarboxylase (MVD), isopentenyl diphosphate isomerase (IDI), farnesyl pyrophosphate synthase (FPS), and squalene synthase (SS) genes are significantly upregulated in response to MeJA treatment [16]. These enzymes catalyze critical steps in the upstream portion of the isoprenoid biosynthetic pathway that supplies precursors for cycloastragenol synthesis [16].

Salicylic acid (SA) and acetylsalicylic acid (ASA) also function as effective elicitors for astragaloside biosynthesis, though their mechanisms of action differ from those of MeJA [16]. Combined treatment with multiple elicitors can produce synergistic effects on astragaloside accumulation, suggesting that different elicitors activate complementary regulatory pathways [16].

Metabolic Flux Regulation

The regulation of metabolic flux through the cycloastragenol biosynthetic pathway involves coordinated control of multiple enzymatic steps [16] [22]. Network pharmacology analysis has identified 13 key target proteins that play crucial roles in regulating astragaloside metabolism, including epidermal growth factor receptor (EGFR), kinase insert domain receptor (KDR), SRC proto-oncogene, and several other signaling molecules [22].

The mevalonate pathway represents a critical control point for regulating flux toward triterpene biosynthesis [16] [18]. Multiple enzymes in this pathway are subject to both transcriptional and post-translational regulation, including acetyl-CoA acetyltransferase (AACT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) [16]. The expression levels of these genes show significant correlation with astragaloside content in different tissues and under various treatment conditions [16].

Real-time quantitative PCR analysis of key biosynthetic genes reveals tissue-specific expression patterns that correlate with astragaloside accumulation [16]. The expression of HMGR, FPS, SE, and CAS genes is particularly important for determining overall astragaloside content, with these genes serving as primary regulatory targets for metabolic engineering approaches [16].

Post-Translational Regulatory Mechanisms

Post-translational modifications represent an additional layer of regulation that influences enzyme activity and metabolic flux [23] [24]. Phosphorylation and other covalent modifications can rapidly alter enzyme activity in response to changing cellular conditions [23]. The phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) signaling pathway has been identified as an important regulatory mechanism that influences cellular metabolism and may impact astragaloside biosynthesis [23].

Protein-protein interactions also play important roles in regulating enzyme activity and pathway organization [24]. The formation of metabolic complexes can enhance pathway efficiency by channeling intermediates between sequential enzymatic steps [24]. The regulation of protein synthesis and degradation through the ubiquitin-proteasome system provides another mechanism for controlling enzyme levels and pathway flux [24].

Compartmentalization and Spatial Organization

The spatial organization of cycloastragenol biosynthesis within plant cells represents an important regulatory mechanism that influences pathway efficiency and product accumulation [6] [25]. Oxidosqualene cyclases are located in microsome membranes where they can efficiently access their hydrophobic substrate and release their hydrophobic products [6]. This subcellular localization ensures proper substrate availability and prevents interference with other cellular processes [6].

The compartmentalization of different biosynthetic steps may also provide opportunities for metabolic engineering through subcellular targeting approaches [25]. Directing specific enzymes to different organelles can eliminate metabolic crosstalk and enhance pathway efficiency [25]. The potential for engineering subcellular compartments represents an emerging area of research that could significantly improve the production of cycloastragenol and related compounds [25].

Integration of Regulatory Networks

The regulation of cycloastragenol biosynthesis involves complex integration of multiple signaling pathways and regulatory networks [16] [22]. Transcriptomic analysis reveals that astragaloside-producing pathways are influenced by hormonal signaling, stress responses, developmental programs, and environmental factors [16] [20]. The coordination of these diverse regulatory inputs ensures that astragaloside biosynthesis is appropriately matched to cellular needs and environmental conditions [16] [20].

Systems biology approaches are providing new insights into the network properties of astragaloside regulation [22]. Gene co-expression analysis has identified modules of coordinately regulated genes that function together in astragaloside biosynthesis [22]. These network-level analyses reveal emergent properties of the regulatory system that are not apparent from studying individual genes or enzymes in isolation [22].

Synthetic Biology Approaches for Heterologous Production

Yeast-Based Expression Systems

Saccharomyces cerevisiae has emerged as the most successful heterologous host for producing cycloastragenol and related triterpenes due to its robust cellular machinery for sterol biosynthesis and well-established genetic tools [3] [4] [25] [26]. The natural sterol biosynthetic pathway in yeast provides many of the enzymatic activities and cofactor systems required for triterpene production, making it an ideal chassis for metabolic engineering [25] [26].

The development of effective yeast expression systems requires careful optimization of precursor supply pathways [4] [26]. Overexpression of truncated HMG-CoA reductase (tHMG1) enhances the supply of mevalonate-derived precursors, while deletion or antisense suppression of lanosterol synthase (ERG7⁻) redirects metabolic flux toward heterologous triterpene production [4]. These modifications create yeast strains capable of accumulating high levels of 2,3-oxidosqualene, the immediate substrate for cycloartenol synthase [4].

Recent advances in yeast metabolic engineering have focused on optimizing cellular metabolism for enhanced triterpene production [25] [26] [27]. Strategies include engineering acetyl-CoA metabolism to provide increased precursor supply, optimizing cofactor regeneration systems, and eliminating competing metabolic pathways [25] [26]. The integration of these approaches has enabled significant improvements in cycloastragenol production titers [26].

Plant-Based Transient Expression

Nicotiana benthamiana has proven to be an exceptionally valuable platform for reconstituting complete astragaloside biosynthetic pathways [2] [1]. The plant's robust cellular machinery for supporting complex biosynthetic pathways, combined with its compatibility with Agrobacterium-mediated transient expression, makes it ideal for pathway assembly and optimization [2] [1].

The successful reconstitution of astragaloside IV biosynthesis in N. benthamiana represents a major breakthrough in synthetic biology [2] [1]. This system utilizes co-expression of multiple enzymes including the hydroxysteroid dehydrogenase AmHSD1, glycosyltransferases AmGT8 and AmGT1, and supporting enzymes for cofactor regeneration [2] [1]. The transient expression system enables rapid testing of different enzyme combinations and optimization of pathway stoichiometry [2] [1].

The plant expression system offers several advantages over microbial hosts, including proper folding of complex plant enzymes, availability of plant-specific cofactors, and appropriate subcellular compartmentalization [2] [1]. The endogenous sterol biosynthetic machinery in plants provides additional enzymatic activities that may be required for complete pathway function [2] [1].

Genome-Scale Metabolic Engineering

The identification of a complete astragaloside biosynthetic gene cluster has enabled genome-scale approaches to pathway reconstruction [1]. Chromosome-level genome assembly of Astragalus membranaceus has revealed the organization of biosynthetic genes and provided insights into the evolutionary assembly of this complex pathway [1]. The gene cluster includes three cytochrome P450 enzymes, one 2-oxoglutarate-dependent dioxygenase, and two glycosyltransferases that collectively catalyze the transformation from cycloartenol to astragaloside IV [1].

The discovery of this gene cluster enables synthetic biology approaches based on cluster transfer and reconstruction in heterologous hosts [1]. Whole gene cluster expression provides advantages over individual gene expression by maintaining proper stoichiometric relationships between pathway enzymes and ensuring coordinated regulation [1]. This approach has been successfully demonstrated through heterologous production of astragaloside IV in engineered plant hosts [1].

Metabolic Engineering of Precursor Pathways

The successful production of cycloastragenol in heterologous systems requires careful optimization of upstream precursor pathways [18] [25] [26]. The mevalonate pathway represents the primary route for isoprenoid precursor biosynthesis and serves as a critical control point for triterpene production [18] [25]. Overexpression of key mevalonate pathway enzymes, particularly HMGR isoforms, significantly enhances precursor supply and downstream triterpene accumulation [18].

Advanced metabolic engineering strategies have incorporated multiple approaches for optimizing precursor flux [25] [26]. These include engineering promoter systems for dynamic pathway control, implementing metabolite-responsive regulatory circuits, and optimizing enzyme expression levels through combinatorial approaches [25] [26]. The integration of computational design tools with experimental validation has accelerated the development of high-producing strains [25] [26].

Whole-Cell Biocatalysis Systems

Whole-cell biocatalysis represents an emerging approach for producing cycloastragenol and related compounds through engineered microbial systems [28]. Escherichia coli strains engineered to express specific glycosyltransferases have demonstrated remarkable conversion efficiency for producing glycosylated triterpenes [28]. The AmGT44 enzyme expressed in E. coli achieved 100% conversion rates for various pterocarpan substrates, demonstrating the potential for high-efficiency bioconversion processes [28].

These whole-cell systems offer several advantages including simplified product isolation, reduced cofactor costs, and the ability to perform complex multi-step biotransformations [28]. The development of specialized expression strains optimized for specific enzymatic reactions enables highly efficient bioconversion of precursor compounds to target products [28]. Scale-up studies have demonstrated the feasibility of achieving commercially relevant production titers using optimized whole-cell biocatalysis systems [28].

Hairy Root Culture Systems

Hairy root cultures represent a promising platform for producing cycloastragenol and astragalosides while maintaining the complex biosynthetic capabilities of the native plant [29] [21]. Rhizobium rhizogenes-mediated transformation of Astragalus membranaceus enables the establishment of rapidly growing root cultures that accumulate high levels of bioactive compounds [29]. Recent optimization of transformation protocols has achieved induction rates of up to 80.1% for hairy root formation [29].

Metabolic engineering of hairy root cultures through overexpression of key biosynthetic enzymes has yielded significant improvements in product accumulation [29]. Overexpression of AmUGT15, a 3-O-glucosyltransferase involved in xylosylation at the C3-OH position, resulted in a 4.2-fold increase in total astragaloside content compared to control cultures [29]. The success of this approach demonstrates the potential for combining plant tissue culture with genetic engineering to optimize natural product biosynthesis [29].

Synthetic Biology Platform Development

The development of standardized synthetic biology platforms for triterpene production requires integration of multiple technological components [30] [31] [32]. Modular cloning systems enable rapid assembly of complex pathways from characterized genetic parts [31] [32]. High-throughput screening platforms facilitate optimization of enzyme variants and pathway configurations [31] [32]. Computational design tools help predict optimal pathway architectures and identify bottlenecks in metabolic networks [31] [32].

Recent advances in synthetic biology have emphasized the importance of standardization and modularity in pathway design [31] [32]. The development of BioBrick-compatible parts libraries for triterpene biosynthesis enables rapid prototyping of different pathway configurations [32]. Standardized measurement and characterization protocols facilitate comparison of different engineering approaches and accelerate progress toward commercial production systems [32].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Zhu X, Chen Y, Du Y, Wan Q, Xu Y, Wu J. Astragaloside IV attenuates penicillin-induced epilepsy via inhibiting activation of the MAPK signaling pathway. Mol Med Rep. 2018 Jan;17(1):643-647. doi: 10.3892/mmr.2017.7896. Epub 2017 Oct 26. PubMed PMID: 29115438.

3: Zhang CY, Zhu JY, Ye Y, Zhang M, Zhang LJ, Wang SJ, Song YN, Zhang H. Erhuang Formula ameliorates renal damage in adenine-induced chronic renal failure rats via inhibiting inflammatory and fibrotic responses. Biomed Pharmacother. 2017 Nov;95:520-528. doi: 10.1016/j.biopha.2017.08.115. Epub 2017 Sep 5. PubMed PMID: 28866419.

4: Wang L, Chen Y. Efficient Biotransformation of Astragaloside IV to Cycloastragenol by Bacillus sp. LG-502. Appl Biochem Biotechnol. 2017 Dec;183(4):1488-1502. doi: 10.1007/s12010-017-2517-1. Epub 2017 Jun 7. PubMed PMID: 28593602.

5: Li K, Chen Y, Jiang R, Chen D, Wang H, Xiong W, Li D, Liu Z, Li X, Li J, Yuan K. Protective effects of astragaloside IV against ovalbumin-induced allergic rhinitis are mediated by T-box protein expressed in T cells/GATA-3 and forkhead box protein 3/retinoic acid-related orphan nuclear receptor γt. Mol Med Rep. 2017 Aug;16(2):1207-1215. doi: 10.3892/mmr.2017.6685. Epub 2017 Jun 6. PubMed PMID: 28586019; PubMed Central PMCID: PMC5562080.

6: Li HF, Xu F, Yang P, Liu GX, Shang MY, Wang X, Yin J, Cai SQ. Systematic screening and characterization of prototype constituents and metabolites of total astragalosides using HPLC-ESI-IT-TOF-MS(n) after oral administration to rats. J Pharm Biomed Anal. 2017 Aug 5;142:102-112. doi: 10.1016/j.jpba.2017.05.009. Epub 2017 May 5. PubMed PMID: 28501748.

7: Gu M, Zhang S, Zhao Y, Huang J, Wang Y, Li Y, Fan S, Yang L, Ji G, Tong Q, Huang C. Cycloastragenol improves hepatic steatosis by activating farnesoid X receptor signalling. Pharmacol Res. 2017 Jul;121:22-32. doi: 10.1016/j.phrs.2017.04.021. Epub 2017 Apr 18. PubMed PMID: 28428116.

8: Liu T, Liao JX, Hu Y, Tu YH, Sun JS. Synthetic Access Toward Cycloastragenol Glycosides. J Org Chem. 2017 Apr 21;82(8):4170-4178. doi: 10.1021/acs.joc.7b00080. Epub 2017 Mar 31. PubMed PMID: 28345922.

9: Sun C, Jiang M, Zhang L, Yang J, Zhang G, Du B, Ren Y, Li X, Yao J. Cycloastragenol mediates activation and proliferation suppression in concanavalin A-induced mouse lymphocyte pan-activation model. Immunopharmacol Immunotoxicol. 2017 Jun;39(3):131-139. doi: 10.1080/08923973.2017.1300170. Epub 2017 Mar 14. PubMed PMID: 28290732.

10: Meng JJ, Li SP, Zhao FY, Tong Y, Mu DZ, Qu Y. [Effect of telomerase activation on biological behaviors of neural stem cells in rats with hypoxic-ischemic insults]. Zhongguo Dang Dai Er Ke Za Zhi. 2017 Feb;19(2):229-236. Chinese. PubMed PMID: 28202125.

11: Hamza M, Nadir M, Mehmood N, Farooq A. In vitro effectiveness of triterpenoids and their synergistic effect with antibiotics against Staphylococcus aureus strains. Indian J Pharmacol. 2016 Nov-Dec;48(6):710-714. doi: 10.4103/0253-7613.194851. PubMed PMID: 28066112; PubMed Central PMCID: PMC5155475.

12: Ran R, Zhang C, Li R, Chen B, Zhang W, Zhao Z, Fu Z, Du Z, Du X, Yang X, Fang Z. Evaluation and Comparison of the Inhibition Effect of Astragaloside IV and Aglycone Cycloastragenol on Various UDP-Glucuronosyltransferase (UGT) Isoforms. Molecules. 2016 Nov 29;21(12). pii: E1616. PubMed PMID: 27916843.

13: Shen CY, Jiang JG, Yang L, Wang DW, Zhu W. Anti-ageing active ingredients from herbs and nutraceuticals used in traditional Chinese medicine: pharmacological mechanisms and implications for drug discovery. Br J Pharmacol. 2017 Jun;174(11):1395-1425. doi: 10.1111/bph.13631. Epub 2016 Oct 29. Review. PubMed PMID: 27659301; PubMed Central PMCID: PMC5429334.

14: Ma PK, Wei BH, Cao YL, Miao Q, Chen N, Guo CE, Chen HY, Zhang YJ. Pharmacokinetics, metabolism, and excretion of cycloastragenol, a potent telomerase activator in rats. Xenobiotica. 2017 Jun;47(6):526-537. doi: 10.1080/00498254.2016.1204568. Epub 2016 Jul 14. PubMed PMID: 27412909.

15: Liu Y, Liu J, Wang Y, Abozeid A, Tang ZH. Simultaneous determination of six active metabolites in Astragalus mongholicus (Fisch.) Bge. under salt stress by ultra-pressure liquid chromatography with tandem mass spectrometry. Springerplus. 2016 Jun 30;5(1):927. doi: 10.1186/s40064-016-2638-y. eCollection 2016. PubMed PMID: 27386371; PubMed Central PMCID: PMC4927545.

16: Wang T, Ruan J, Li X, Chao L, Shi P, Han L, Zhang Y, Wang T. Bioactive cyclolanstane-type saponins from the stems of Astragalus membranaceus (Fisch.) Bge. var. mongholicus (Bge.) Hsiao. J Nat Med. 2016 Apr;70(2):198-206. doi: 10.1007/s11418-015-0959-8. Epub 2016 Jan 22. PubMed PMID: 26800699.

17: Jin Y, Guo X, Yuan B, Yu W, Suo H, Li Z, Xu H. Disposition of Astragaloside IV via Enterohepatic Circulation Is Affected by the Activity of the Intestinal Microbiome. J Agric Food Chem. 2015 Jul 8;63(26):6084-93. doi: 10.1021/acs.jafc.5b00168. Epub 2015 Jun 22. PubMed PMID: 26066785.

18: Zhao Y, Li Q, Zhao W, Li J, Sun Y, Liu K, Liu B, Zhang N. Astragaloside IV and cycloastragenol are equally effective in inhibition of endoplasmic reticulum stress-associated TXNIP/NLRP3 inflammasome activation in the endothelium. J Ethnopharmacol. 2015 Jul 1;169:210-8. doi: 10.1016/j.jep.2015.04.030. Epub 2015 Apr 25. PubMed PMID: 25922268.

19: Agra LC, Ferro JN, Barbosa FT, Barreto E. Triterpenes with healing activity: A systematic review. J Dermatolog Treat. 2015 Oct;26(5):465-70. doi: 10.3109/09546634.2015.1021663. Epub 2015 Apr 20. Review. PubMed PMID: 25893368.

20: Sun GX, Zhao YY, Miao PP, Yang XY, Miao Q, Li J, Xue BJ, Su J, Zhang YJ. [Stability study in biological samples and metabolites analysis of astragaloside IV in rat intestinal bacteria in vitro]. Zhongguo Zhong Yao Za Zhi. 2014 Nov;39(21):4258-64. Chinese. PubMed PMID: 25775804.